(4-(5-Bromonicotinoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone
Description
The compound (4-(5-Bromonicotinoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone is a synthetic small molecule featuring a piperazine core substituted with a 5-bromonicotinoyl group and a 2-(4-fluorophenyl)cyclopropyl moiety. The bromine atom on the nicotinoyl group may enhance electrophilic interactions, while the fluorophenyl-cyclopropyl segment could improve metabolic stability and lipophilicity compared to simpler aryl substituents .
Properties
IUPAC Name |
[4-(5-bromopyridine-3-carbonyl)piperazin-1-yl]-[2-(4-fluorophenyl)cyclopropyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrFN3O2/c21-15-9-14(11-23-12-15)19(26)24-5-7-25(8-6-24)20(27)18-10-17(18)13-1-3-16(22)4-2-13/h1-4,9,11-12,17-18H,5-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKJOFFHLPNUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
JJ-450: (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone
Key Similarities :
- Shares the (2-(4-fluorophenyl)cyclopropyl)methanone substructure.
- Piperazine ring linked to an aromatic group (5-chloro-2-methylphenyl vs. 5-bromonicotinoyl).
Key Differences :
- Substituent on Piperazine: JJ-450 has a chloro-methylphenyl group, whereas the target compound features a brominated nicotinoyl group. The bromine in the target may increase steric bulk and alter binding kinetics.
- Biological Activity: JJ-450 is a potent androgen receptor (AR) antagonist with efficacy against castration-resistant prostate cancer (CRPC) in xenograft models, even in enzalutamide-resistant cases . The target compound’s bromonicotinoyl group could modulate receptor selectivity or potency.
(2-Bromophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone
Key Similarities :
- Bromine substituent on an aromatic ring.
- Fluorophenyl-piperazine scaffold.
Key Differences :
- Physicochemical Properties: Molecular Weight: 363.23 vs. ~450 (estimated for the target compound). logP: 3.3556 (indicative of moderate lipophilicity) .
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-fluorophenyl)methanone (QD8)
Key Similarities :
- Piperazine core with a fluorophenyl group.
- Cyclopropane-containing substituent.
Key Differences :
- Synthetic Yield: QD8 was synthesized in 64% yield, suggesting efficient coupling of cyclopropanecarbonyl to piperazine . The target compound’s bromonicotinoyl group may reduce yield due to steric or electronic challenges.
- Melting Point : QD8 forms a stable oxalate salt with a sharp mp of 181.1–182.7°C, indicating crystallinity. The target’s bulkier substituents may result in a broader mp range.
(2-(4-Fluorophenyl)cyclopropyl)(piperazin-1-yl)methanone
Key Similarities :
- Identical (2-(4-fluorophenyl)cyclopropyl)methanone scaffold.
Key Differences :
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
